molecular formula C13H13FN2O4 B2440179 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid CAS No. 2270912-39-3

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B2440179
CAS No.: 2270912-39-3
M. Wt: 280.255
InChI Key: MEJNLKZFCLDLGF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethylamino group, a fluoro-methoxyphenyl group, and a carboxylic acid group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Fluoro-Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the fluoro-methoxyphenyl group to the isoxazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid
  • 3-(Dimethylamino)-5-(4-chloro-3-methoxyphenyl)isoxazole-4-carboxylic acid
  • 3-(Dimethylamino)-5-(4-fluorophenyl)isoxazole-4-carboxylic acid

Uniqueness

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the fluoro-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities.

Biological Activity

3-(Dimethylamino)-5-(4-fluoro-3-methoxyphenyl)isoxazole-4-carboxylic acid is a compound within the isoxazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 912763-96-3

The compound features a dimethylamino group and a fluorinated phenyl ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, anti-inflammatory drug, and its role in modulating neurotransmitter systems.

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that isoxazole compounds can induce apoptosis in human promyelocytic leukemia cells (HL-60) through mechanisms involving downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of p21 WAF-1, which is associated with cell cycle arrest .

CompoundIC50_{50} (μM)Mechanism of Action
Isoxazole (3)86–755Induces apoptosis, cell cycle arrest
Isoxazole (6)Not specifiedPrimarily through cell cycle arrest

2. Anti-inflammatory Properties

Isoxazole derivatives have shown promise in reducing inflammation. They inhibit the signaling pathways associated with pro-inflammatory cytokines. One study indicated that certain isoxazole compounds could effectively block the release of IgE and IgG receptor signaling cascades, which are critical in allergic responses .

3. Neurotransmitter Modulation

The compound's dimethylamino group suggests potential interactions with neurotransmitter systems. Specifically, it may act as a histamine H3_3 receptor antagonist, influencing neurotransmission and offering therapeutic avenues for conditions like cognitive disorders .

Case Study 1: Anticancer Effects in HL-60 Cells

In a controlled laboratory setting, HL-60 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Response

A separate study evaluated the compound's effects on human mast cells exposed to allergens. Results showed a marked decrease in histamine release when treated with the compound, suggesting its potential application in allergic reactions and asthma management.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death by modulating key apoptotic pathways.
  • Cell Cycle Arrest : By influencing proteins such as p21 WAF-1, it effectively halts cell proliferation.
  • Cytokine Inhibition : It interferes with the signaling pathways that lead to inflammation.

Properties

IUPAC Name

3-(dimethylamino)-5-(4-fluoro-3-methoxyphenyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-16(2)12-10(13(17)18)11(20-15-12)7-4-5-8(14)9(6-7)19-3/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJNLKZFCLDLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=C1C(=O)O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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